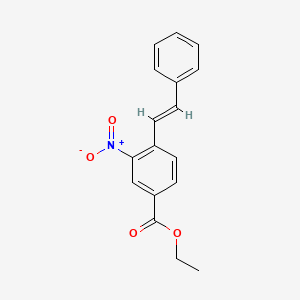
Ethyl (E)-3-nitro-4-styrylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (E)-3-nitro-4-styrylbenzoate is an organic compound that belongs to the class of nitrobenzoates It is characterized by the presence of an ethyl ester group, a nitro group, and a styryl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (E)-3-nitro-4-styrylbenzoate typically involves the esterification of 3-nitro-4-styrylbenzoic acid with ethanol in the presence of a catalyst. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction is carried out under mild conditions, usually at room temperature, and in an anhydrous solvent such as dichloromethane.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can significantly improve the scalability of the synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the styryl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or other substituted derivatives.
Aplicaciones Científicas De Investigación
Ethyl (E)-3-nitro-4-styrylbenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of materials with specific properties, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of Ethyl (E)-3-nitro-4-styrylbenzoate depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The styryl group may also play a role in binding to specific molecular targets, influencing pathways involved in cell signaling and metabolism.
Comparación Con Compuestos Similares
Ethyl (E)-3-nitro-4-styrylbenzoate can be compared with other nitrobenzoates and styrylbenzoates:
Similar Compounds: Ethyl 3-nitrobenzoate, Ethyl 4-styrylbenzoate, and Ethyl 3-nitro-4-methylbenzoate.
This detailed overview highlights the significance of this compound in various fields and provides insights into its preparation, reactions, applications, and mechanisms of action
Propiedades
Fórmula molecular |
C17H15NO4 |
|---|---|
Peso molecular |
297.30 g/mol |
Nombre IUPAC |
ethyl 3-nitro-4-[(E)-2-phenylethenyl]benzoate |
InChI |
InChI=1S/C17H15NO4/c1-2-22-17(19)15-11-10-14(16(12-15)18(20)21)9-8-13-6-4-3-5-7-13/h3-12H,2H2,1H3/b9-8+ |
Clave InChI |
CIDZHCLJZXIGHV-CMDGGOBGSA-N |
SMILES isomérico |
CCOC(=O)C1=CC(=C(C=C1)/C=C/C2=CC=CC=C2)[N+](=O)[O-] |
SMILES canónico |
CCOC(=O)C1=CC(=C(C=C1)C=CC2=CC=CC=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-(Pyridin-2-ylmethoxy)phenyl]prop-2-enoic acid](/img/structure/B14111139.png)
![Pyrrolo[3,4-c]pyrazole, 5-(6-chloro-5-Methyl-4-pyriMidinyl)-1,4,5,6-tetrahydro-1-Methyl-](/img/structure/B14111147.png)
![2-[(4-ethoxyphenyl)amino]-N'-[(1E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide](/img/structure/B14111149.png)
![1H-1-Benzazepine-1-acetic acid, 3-[[[1-[2-(ethoxycarbonyl)-4-phenylbutyl]cyclopentyl]carbonyl]amino]-2,3,4,5-tetrahydro-2-oxo-](/img/structure/B14111164.png)
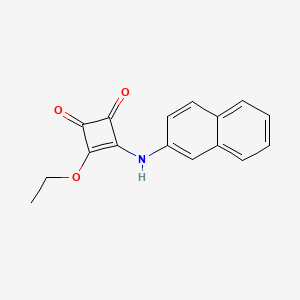
![3-[3-(2-methoxyethoxy)phenyl]prop-2-enoic acid](/img/structure/B14111175.png)

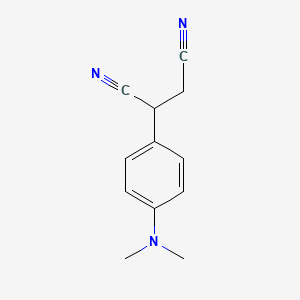
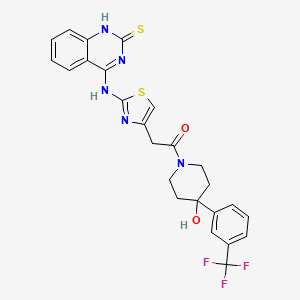
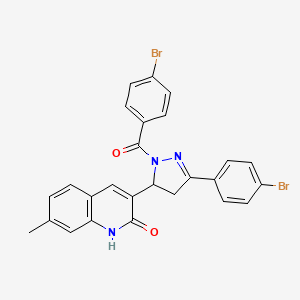
![(Z,6R)-6-[(3R,3aR,6S,7S,9aS,9bS)-6-(2-carboxyethyl)-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,7,8,9,9a-octahydrocyclopenta[a]naphthalen-3-yl]-2-methylhept-2-enoic acid](/img/structure/B14111206.png)

![Ethyl 4-[7-(diethylcarbamoyloxy)-4-oxochromen-3-yl]oxybenzoate](/img/structure/B14111219.png)

